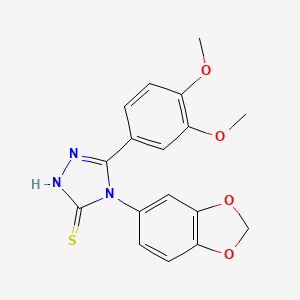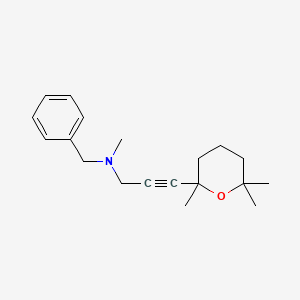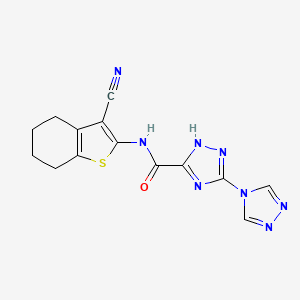![molecular formula C18H16ClN3O B11484560 2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11484560.png)
2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 510758-51-7
Molecular Weight: 235.68 g/mol
This compound belongs to the class of imidazole derivatives, characterized by the presence of an imidazole ring. Imidazoles are versatile heterocyclic compounds widely used in medicinal chemistry and industry .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-(1H-imidazol-1-ylmethyl)aniline with 4-chlorobenzoyl chloride, followed by acetylation of the resulting intermediate. The detailed reaction conditions and purification methods may vary depending on the specific synthetic route .
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substitution reactions can occur at the chlorophenyl and imidazole moieties.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Acylating Agents: Used for acetylation reactions.
Base Catalysts: Facilitate condensation reactions.
Hydrogenation Catalysts: Employed in reduction steps.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as an antifungal or antimicrobial agent.
Organic Synthesis: It serves as a building block for more complex molecules.
Antifungal Activity: Investigated for its efficacy against fungal infections.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Pharmaceuticals: Used as an intermediate in drug synthesis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares similarities with related imidazole derivatives such as 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone . These compounds collectively contribute to the diverse landscape of imidazole-based chemistry.
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-5-1-14(2-6-16)11-18(23)21-17-7-3-15(4-8-17)12-22-10-9-20-13-22/h1-10,13H,11-12H2,(H,21,23) |
InChI Key |
UFJIWEJKEJPZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CN3C=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B11484483.png)
![3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484484.png)
![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)

![6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B11484538.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)


![8-ethoxy-8-pyridin-4-yl-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,10,12,14-hexaene](/img/structure/B11484553.png)
